3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)-
Overview
Description
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- is a chemical compound with the molecular formula C14H24Cl2N2 and a molecular weight of 291.26 . This compound is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting janus kinase 1 (JAK1) inhibitors .
Mechanism of Action
Target of Action
It is categorized underKinase Modulators and Immunosuppressants , suggesting that it may interact with kinases, which are enzymes that modify other proteins by chemically adding phosphate groups, and play a crucial role in various cellular processes, including cell signaling, growth, and division.
Biochemical Analysis
Biochemical Properties
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is involved in the synthesis of tofacitinib, a Janus kinase inhibitor, by interacting with specific enzymes that facilitate the formation of the final product . The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the context of tofacitinib synthesis, it may impact the expression of genes involved in the inflammatory response, thereby modulating immune cell function . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, influencing their activity. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic function . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- can change over time. This compound is relatively stable under inert gas conditions at temperatures between 2-8°C . It may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal cellular processes.
Metabolic Pathways
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it may influence the activity of enzymes involved in the synthesis of tofacitinib, thereby affecting the overall metabolic pathway.
Transport and Distribution
Within cells and tissues, 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or cell types.
Subcellular Localization
The subcellular localization of 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm may affect enzyme activity.
Preparation Methods
The synthesis of 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- involves several stepsThe final step involves the formation of the dihydrochloride salt . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce secondary amines .
Scientific Research Applications
3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- is widely used in scientific research, particularly in the development of pharmaceuticals. It serves as an intermediate in the synthesis of JAK1 inhibitors, which are used to treat conditions like rheumatoid arthritis and other inflammatory diseases . Additionally, it is used in organic synthesis and medicinal chemistry research to explore new therapeutic agents .
Comparison with Similar Compounds
Similar compounds to 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- include other piperidine derivatives and JAK inhibitors. Some examples are:
Tofacitinib: Another JAK inhibitor used to treat rheumatoid arthritis.
Baricitinib: A JAK inhibitor used for the treatment of moderate to severe rheumatoid arthritis.
Ruxolitinib: A JAK1 and JAK2 inhibitor used to treat myelofibrosis and polycythemia vera.
What sets 3-Piperidinamine, N,4-dimethyl-1-(phenylmethyl)-, dihydrochloride, (3R,4R)- apart is its specific configuration and its role as a precursor in the synthesis of selective JAK1 inhibitors .
Properties
IUPAC Name |
(3S,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;;/h3-7,12,14-15H,8-11H2,1-2H3;2*1H/t12-,14-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQNXCBXFOIHLH-OJNIYTAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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